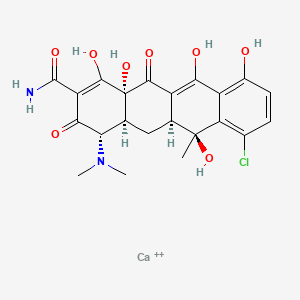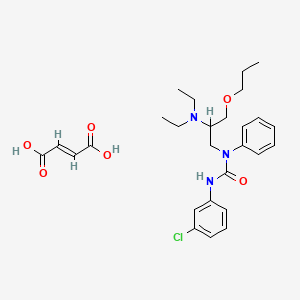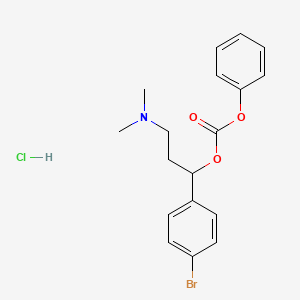
Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride is a complex organic compound that features a combination of carbonic acid, bromine, dimethylaminoethyl, benzyl, and phenyl ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride typically involves multiple steps. One common method includes the bromination of a carboxylic acid to form an alpha-bromo carboxylic acid, followed by esterification and subsequent reactions to introduce the dimethylaminoethyl and benzyl groups. The reaction conditions often involve the use of bromine and phosphorus tribromide for the bromination step, followed by esterification using phenol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentrations, is crucial for efficient production.
化学反应分析
Types of Reactions
Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Bromination: Bromine and phosphorus tribromide are commonly used for the bromination step.
Esterification: Phenol and an acid catalyst are used for esterification.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Carbonyl compounds.
Reduction: Alcohols.
Hydrolysis: Carboxylic acid and alcohol.
科学研究应用
Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride has several scientific research applications:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ester group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The dimethylaminoethyl group may enhance the compound’s solubility and bioavailability, facilitating its effects.
相似化合物的比较
Similar Compounds
- Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) methyl ester
- Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) ethyl ester
Uniqueness
Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride is unique due to the presence of the phenyl ester group, which may confer distinct chemical and biological properties compared to its methyl and ethyl ester counterparts. The phenyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
88384-29-6 |
|---|---|
分子式 |
C18H21BrClNO3 |
分子量 |
414.7 g/mol |
IUPAC 名称 |
[1-(4-bromophenyl)-3-(dimethylamino)propyl] phenyl carbonate;hydrochloride |
InChI |
InChI=1S/C18H20BrNO3.ClH/c1-20(2)13-12-17(14-8-10-15(19)11-9-14)23-18(21)22-16-6-4-3-5-7-16;/h3-11,17H,12-13H2,1-2H3;1H |
InChI 键 |
PCLRQEHJHSRTIW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)OC(=O)OC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


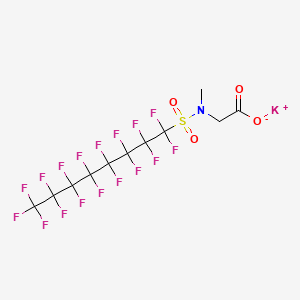
![methyl 8-(bromomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B15189604.png)
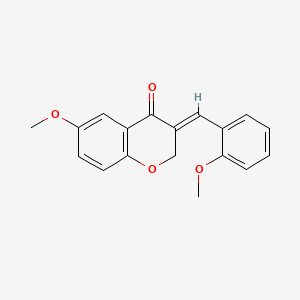
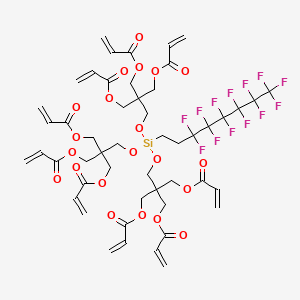
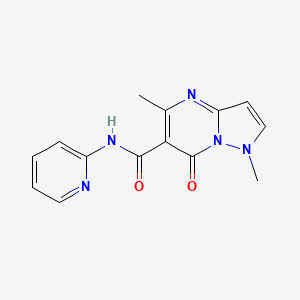
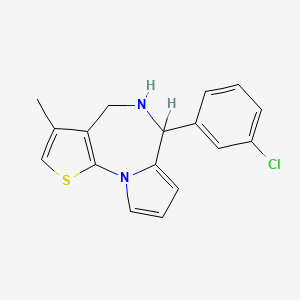
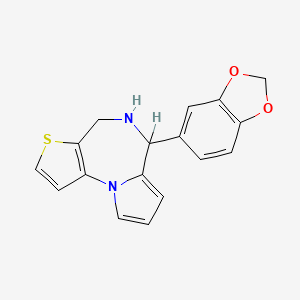
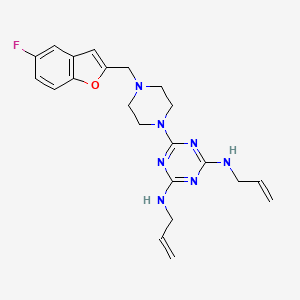
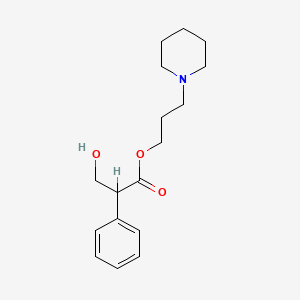
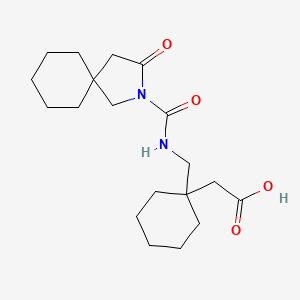

![5-Tert-butyl-4-({2-cyclohexyl-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B15189678.png)
